molecular formula C14H10N2O7 B1312531 Methyl 2-(2,4-dinitrophenoxy)benzoate CAS No. 2363-41-9

Methyl 2-(2,4-dinitrophenoxy)benzoate

Cat. No. B1312531
CAS RN: 2363-41-9
M. Wt: 318.24 g/mol
InChI Key: CFFXFKKFYBSBEJ-UHFFFAOYSA-N
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Description

“Methyl 2-(2,4-dinitrophenoxy)benzoate” is a chemical compound with the CAS Number: 2363-41-9 . It has a molecular weight of 318.24 and its IUPAC name is methyl 2-(2,4-dinitrophenoxy)benzoate .


Molecular Structure Analysis

The molecular formula of “Methyl 2-(2,4-dinitrophenoxy)benzoate” is C14H10N2O7 . The InChI code for this compound is 1S/C14H10N2O7/c1-22-14(17)10-4-2-3-5-12(10)23-13-7-6-9(15(18)19)8-11(13)16(20)21/h2-8H,1H3 .


Physical And Chemical Properties Analysis

“Methyl 2-(2,4-dinitrophenoxy)benzoate” has a predicted melting point of 88 °C and a predicted boiling point of 419.5±40.0 °C . The predicted density of this compound is 1.436±0.06 g/cm3 .

Scientific Research Applications

Synthesis and Characterization

Methyl 2-(2,4-dinitrophenoxy)benzoate has been involved in the synthesis and characterization of various compounds. In one study, it was used in the preparation of derivatives of 1-deoxy-D-erythro-2-pentulose. These compounds were then further characterized through various methods, such as 1Hmr analysis and comparison with literature data on physical constants (Fischer, Horton, & Weckerle, 1977).

Sensor Development

Methyl 2-(2,4-dinitrophenoxy)benzoate has been utilized in the development of phosphorogenic sensors. A study reported the synthesis and characterization of cyclometalated iridium(III) polypyridine complexes containing this moiety. These complexes were developed as intracellular sensors for biothiols, including glutathione and hydrogen sulfide, indicating potential applications in biological and medical research (Tso, Liu, & Lo, 2017).

Chemical Reactions

This compound has also been a part of studies focusing on chemical reactions. For instance, the one-pot synthesis of 3,5-alkylated acetophenone and methyl benzoate derivatives via an anionic domino process involved the reaction of primary 1,3-dinitroalkanes with this compound (Ballini et al., 2005).

Spectroscopic Studies

In the field of spectroscopy, methyl 2-(2,4-dinitrophenoxy)benzoate has been studied for its vibrational wavenumbers using FT-IR and FT-Raman spectra. Such studies are crucial for understanding the molecular structure and properties of chemical compounds (Panicker et al., 2007).

Pharmaceutical Research

While avoiding drug-related information, it's noteworthy that this compound has been investigated for its potential in pharmaceutical applications, such as in the synthesis of new inhibitors for the corrosion of mild steel in acidic media, which has implications in pharmaceutical manufacturing processes (Arrousse et al., 2021).

properties

IUPAC Name

methyl 2-(2,4-dinitrophenoxy)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O7/c1-22-14(17)10-4-2-3-5-12(10)23-13-7-6-9(15(18)19)8-11(13)16(20)21/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFFXFKKFYBSBEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50429404
Record name methyl 2-(2,4-dinitrophenoxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50429404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(2,4-dinitrophenoxy)benzoate

CAS RN

2363-41-9
Record name methyl 2-(2,4-dinitrophenoxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50429404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
AG Riches, CJS Hart, M Schmit… - Australian Journal of …, 2022 - CSIRO Publishing
A screen for compounds with antigiardial activity in the Compounds Australia Scaffolds library identified SN00797640 (supplied structure being 8-acylaminodibenzoxazepinone 1) as a …
Number of citations: 3 www.publish.csiro.au

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